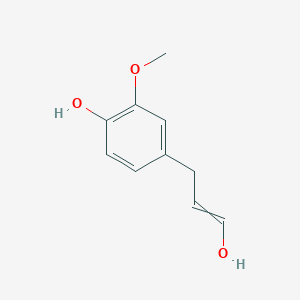

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-

説明

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as trans-coniferol or γ-hydroxyisoeugenol, is a phenolic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at the 2-position and a propenyl side chain bearing a hydroxyl group (-OH) at the 3-carbon position on the 4-position of the aromatic ring . This compound is naturally occurring and has been identified in plant extracts, such as Ixora coccinea and Phlomis tub, through GC-MS analysis . It is notable for its biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, as demonstrated in phytochemical studies . The compound’s CAS Registry Number is 458-35-5, and its IUPAC name is 4-[(E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol .

特性

分子式 |

C10H12O3 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

4-(3-hydroxyprop-2-enyl)-2-methoxyphenol |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3 |

InChIキー |

COZBGKLOQYBHKN-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)CC=CO)O |

製品の起源 |

United States |

準備方法

Preparation Methods of Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-

Overview

The preparation of Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy- (hereafter referred to as isoeugenol for simplicity) primarily involves condensation and subsequent thermal splitting reactions starting from 2-methoxyphenol (guaiacol) and propionaldehyde. The process is catalyzed by acid and base catalysts in two main stages:

- Stage 1: Acid-catalyzed condensation of guaiacol with propionaldehyde to form bis-(hydroxy alkoxy phenyl)-propane intermediates.

- Stage 2: Base-catalyzed thermal splitting of the condensation product to yield isoeugenol.

This method is favored for its high yield, commercial scalability, and use of readily available starting materials.

Detailed Process Description

Stage 1: Acid-Catalyzed Condensation

- Reactants: Guaiacol (2-methoxyphenol) and propionaldehyde.

- Catalysts: Medium to strong proton acids such as sulfuric acid (H2SO4), acetic acid, or acid ion exchangers (e.g., Lewatit SC 104/H+).

- Conditions: Temperature maintained between 0°C and 100°C.

- Molar ratio: Typically 3 to 10 moles of guaiacol per mole of propionaldehyde, with guaiacol used in excess to drive the reaction forward.

- Reaction: Two moles of guaiacol react with one mole of propionaldehyde to form l,l-bis-(4-hydroxy-3-methoxyphenyl)-propane (a bisphenol intermediate).

$$

2 \text{ Guaiacol} + \text{Propionaldehyde} \xrightarrow[\text{acid catalyst}]{0-100^\circ C} \text{Bis-(4-hydroxy-3-methoxyphenyl)-propane}

$$

- Isolation: Unreacted guaiacol is separated by distillation; the condensation product is extracted with methylene chloride and purified by distillation at reduced pressure (110°C/10 Torr).

| Reactants (g) | Catalyst (g) | Temperature (°C) | Time (h) | Yield (g) of condensation product | Notes |

|---|---|---|---|---|---|

| 1240 guaiacol | 300 g 65% H2SO4 + 20 g acetic acid + 10 g mercaptopropionic acid | 5 to 10 | 24 | 424 | Extracted with methylene chloride; b.p. 200-210°C/0.1-0.5 Torr |

Stage 2: Base-Catalyzed Thermal Splitting

- Catalyst: Basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

- Conditions: Heating between 180°C and 250°C under nitrogen atmosphere.

- Process: The bisphenol intermediate is thermally split to produce isoeugenol and regenerate guaiacol.

- Separation: The product mixture is distilled to isolate isoeugenol (b.p. 220-240°C/8-10 Torr).

| Condensation product (g) | Base catalyst (mg) | Temperature (°C) | Yield (g) of isoeugenol | Purity (%) | Notes |

|---|---|---|---|---|---|

| 200 | 200 mg KOH | 220-240 | 90.7 | ~70% | Fractional distillation used |

- Increasing temperature beyond 250°C leads to undesired by-products such as propyl guaiacol and resins.

Alternative Methods and Notes

- Isomerization of eugenol: Eugenol can be isomerized to isoeugenol using alkalis or catalysts like nickel, palladium carbon, or ruthenium chloride, but these methods are less efficient and have drawbacks.

- Grignard reaction: Vanillin reacts with ethyl magnesium bromide to form guaiacol ethyl carbinol, which upon dehydration yields isoeugenol, but this method is more complex and less commercially viable.

- Plant extracts: Extraction from natural sources like lignin or plant extracts is possible but suffers from low yield and impurities.

Data Summary Table

| Preparation Step | Reactants & Catalysts | Conditions | Products | Yield & Notes |

|---|---|---|---|---|

| Acid-catalyzed condensation | Guaiacol + Propionaldehyde + H2SO4, Acetic acid | 0-100°C, 3-10:1 molar ratio | Bis-(4-hydroxy-3-methoxyphenyl)-propane | High yield (e.g., 424 g from 1240 g guaiacol) |

| Thermal splitting (base-catalyzed) | Bisphenol intermediate + KOH or NaOH | 180-250°C, N2 atmosphere | Isoeugenol + Guaiacol | ~70% yield of isoeugenol; avoid >250°C |

Research Findings and Industrial Significance

- The described process allows for nearly complete conversion of starting materials when unreacted guaiacol and propionaldehyde are recycled.

- The selectivity towards isoeugenol is high, with minimal side reactions due to controlled temperature and catalyst choice.

- Isoeugenol produced is used as a flavoring agent, fragrance ingredient, and intermediate in pharmaceutical synthesis such as methyl dopa.

- The process is scalable and has been patented, demonstrating industrial applicability.

化学反応の分析

Types of Reactions

Eugenol undergoes several types of chemical reactions, including:

Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.

Reduction: Reduction of eugenol can yield dihydroeugenol.

Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.

Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

Vanillin: Formed through the oxidation of eugenol.

Dihydroeugenol: Formed through the reduction of eugenol.

Bromoeugenol: Formed through bromination of eugenol.

科学的研究の応用

Eugenol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing various aromatic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Investigated for its analgesic and anti-inflammatory effects.

Industry: Used in the production of perfumes, flavorings, and cosmetics.

作用機序

Eugenol exerts its effects through various mechanisms:

Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.

Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.

Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.

類似化合物との比較

Key Observations :

- 2,6-Dimethoxy-phenol lacks the propenyl side chain, reducing its interaction with hydrophobic targets but improving thermal stability in pyrolysis processes .

- Coniferyl alcohol isomers (E/Z) share the same molecular formula as the target compound but differ in stereochemistry, affecting their roles in lignin polymerization .

Physicochemical Properties

- Boiling Point : Estimated at 437.20 K (164.05°C) via Joback and Crippen methods .

- Polarity: Higher polarity than 4-ethyl-2-methoxy-phenol due to the additional hydroxyl group, as evidenced by its presence in polar solvent extracts (e.g., methanol) .

- Thermal Stability: Less stable than 2,6-dimethoxy-phenol under pyrolysis conditions, as indicated by its lower abundance in bio-oil products .

生物活性

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, commonly known as isoeugenol, is a phenolic compound recognized for its diverse biological activities. It is structurally related to eugenol and has garnered attention for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- CAS Registry Number : 458-35-5

- IUPAC Name : 4-(3-hydroxy-2-propenyl)-2-methoxyphenol

Antimicrobial Properties

Isoeugenol has been extensively studied for its antimicrobial effects. Research indicates that it exhibits significant antibacterial activity against various pathogens, including:

- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL, outperforming traditional antibiotics like tetracycline and erythromycin .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 2.0 |

| Escherichia coli | 1.0 - 3.0 |

| Pseudomonas aeruginosa | 1.5 - 4.5 |

Anti-inflammatory Effects

Isoeugenol has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This activity is attributed to its ability to modulate signaling pathways involved in inflammation.

Antioxidant Activity

The antioxidant capacity of isoeugenol is notable, with research demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study conducted on the effectiveness of isoeugenol against Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that it significantly inhibited bacterial growth compared to standard antibiotics. The study highlighted the importance of structural modifications in enhancing antibacterial activity. -

Anti-inflammatory Mechanism :

In a controlled trial involving inflammatory bowel disease models, isoeugenol administration resulted in reduced inflammation markers and improved histological scores in treated subjects compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of isoeugenol can be influenced by its chemical structure. Key findings from SAR studies include:

- Hydroxyl groups at specific positions enhance antibacterial activity.

- The presence of methoxy groups can affect the compound's overall efficacy.

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl at C7 | Increased antibacterial activity |

| Methoxy at C4' | Potentially reduces efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。